5-Amino-2-bromo-4-methylbenzonitrile is a chemical compound characterized by the molecular formula and a molecular weight of 211.06 g/mol. It features a bromine atom, an amino group, and a nitrile functional group attached to a methyl-substituted benzene ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
5-Amino-2-bromo-4-methylbenzonitrile falls under the category of organic compounds, specifically within the subcategory of aromatic compounds due to its benzene ring structure. It is also classified as a nitrile and an amino compound, reflecting its functional groups.
The synthesis of 5-Amino-2-bromo-4-methylbenzonitrile can be achieved through several methods, with one common route involving the bromination of 4-amino-2-methylbenzonitrile using brominating agents such as N-bromosuccinimide in solvents like dimethylformamide or acetic acid .
The molecular structure of 5-Amino-2-bromo-4-methylbenzonitrile can be represented by its IUPAC name and SMILES notation:
N#CC(C(Br)=C1)=CC(N)=C1CThis structure indicates that the compound has:
The compound's molecular weight is 211.06 g/mol, with a purity typically around 97% when sourced from commercial suppliers .
5-Amino-2-bromo-4-methylbenzonitrile can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 5-Amino-2-bromo-4-methylbenzonitrile involves its interaction with biological targets, likely functioning as a ligand that binds to specific proteins or enzymes. This binding may modulate enzymatic activity or influence biochemical pathways, making it a candidate for further investigation in drug development .
5-Amino-2-bromo-4-methylbenzonitrile has several scientific uses:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: